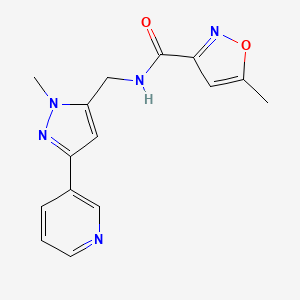

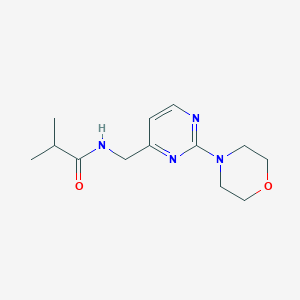

![molecular formula C22H16ClN3OS B2548565 4-ベンジル-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミド CAS No. 392241-57-5](/img/structure/B2548565.png)

4-ベンジル-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

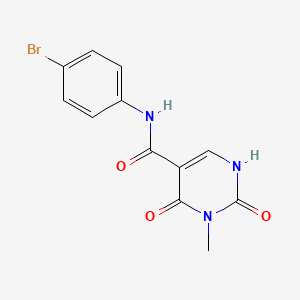

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9. The purity is usually 95%.

BenchChem offers high-quality 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ベンザミドの合成

ベンザミド、特に4-ベンジル-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミドは、超音波照射下でカルボン酸とアミンを直接縮合させることにより合成できます . この方法は、優れた回収可能な触媒の使用、短い反応時間、簡便な手順、高収率で環境に優しいプロセスなどの利点があります .

医薬品への応用

ベンザミドは、製薬業界で広く使用されています。 ロペラミド(下痢止め)、アセトアミノフェン(鎮痛剤)、リドカイン(局所麻酔薬)、アトルバスタチン(コレステロール低下薬)、リシノプリル(アンジオテンシン変換酵素阻害剤)、バルサルタン(アンジオテンシンII受容体遮断薬)、ソラフェニブ、ジルチアゼム(狭心症や高血圧の治療に使用されるカルシウムチャネルブロッカー)、リピトール、バイバンスなど、潜在的な医薬品化合物の構造に見られます。 これらは、それぞれがん、高コレステロール血症、小児の多動症の治療に広く使用されています .

工業的用途

ベンザミドは、紙、プラスチック、ゴムなどの産業でも広く使用されています . 治療薬の合成における中間体として使用されます .

インドール誘導体の生物活性

インドール誘導体は、ベンザミドを含む、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を示します .

チロシナーゼ活性の阻害

4-ベンジル-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミドに関連する化合物であるN-ベンジルベンザミドは、チロシナーゼの活性を阻害することがわかった . チロシナーゼは、メラニン産生に関与する酵素です。メラニンは、皮膚、髪、目の色を与える色素です。

抗酸化活性

4-ベンジル-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミドを含むベンザミドは、抗酸化活性を持つ可能性があります . 抗酸化物質は、フリーラジカルによる細胞損傷を予防または遅らせることができる物質です。 フリーラジカルは、環境やその他のストレスに対する反応として、体によって生成される不安定な分子です。

特性

IUPAC Name |

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKQIPIBFJLOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

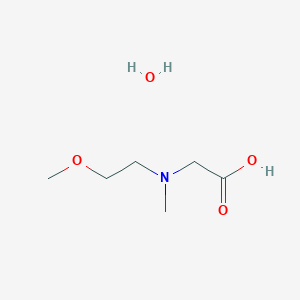

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

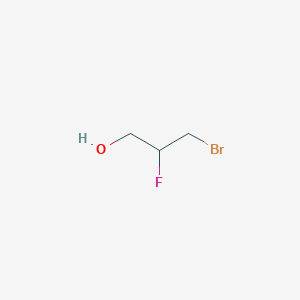

![1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2548490.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548495.png)

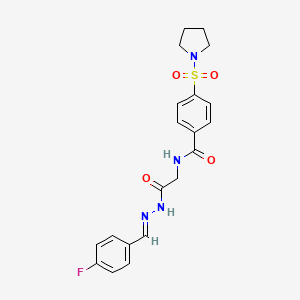

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)